

# Monomethyl Phthalate: A Technical Guide to its Molecular Structure, Properties, and Biological Interactions

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## Compound of Interest

Compound Name: Monomethyl phthalate

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## Introduction

**Monomethyl phthalate** (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in plastics, insect repellents, and solid rocket propellants.[1][2][3] As the monoester metabolite, MMP is the form that is systemically available in the body after exposure to DMP and is therefore of significant interest in toxicological and pharmacological research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical determination of **monomethyl phthalate**. Furthermore, it delves into its role as an endocrine-disrupting chemical, with a focus on its interaction with hormonal signaling pathways.

## Molecular Structure and Formula

**Monomethyl phthalate** is a monoester of phthalic acid.[2] Its structure consists of a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with a methyl group.

Caption: 2D structure of **Monomethyl Phthalate**.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value
IUPAC Name	2-(Methoxycarbonyl)benzoic acid[2]
CAS Number	4376-18-5[2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> [2]
Molecular Weight	180.16 g/mol [2]
Synonyms	Methyl hydrogen phthalate, 1,2-Benzenedicarboxylic acid, monomethyl ester[2]

## Physicochemical and Toxicological Data

A summary of the key physicochemical and available toxicological data for **monomethyl phthalate** is presented below.

Table 2: Physicochemical Properties of **Monomethyl Phthalate**

Property	Value	Source
Physical Description	Solid, white to off-white crystalline powder	[2]
Melting Point	82-84 °C	[2]
LogP	1.13	[2]
Water Solubility	Insoluble	-

Table 3: Toxicological Data for Dimethyl Phthalate (Parent Compound)

Test	Species	Route	Value
LD50	Rat	Oral	6800 mg/kg[1]
LD50	Rat	Intraperitoneal	3375 mg/kg[1]
LD50	Rat	Dermal	38000 mg/kg[1]
LD50	Rat	Intravenous	324 mg/kg[1]

Note: Specific LD50 and NOAEL data for **monomethyl phthalate** were not readily available in the searched literature. The data presented is for the parent compound, dimethyl phthalate.

## Experimental Protocols

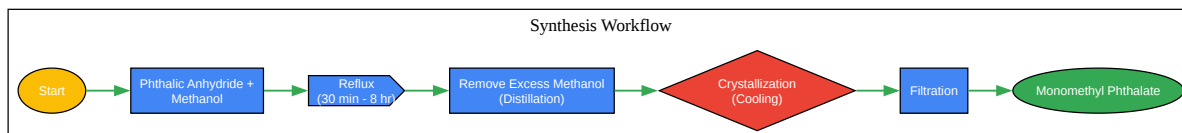
### Synthesis of Monomethyl Phthalate

A straightforward and efficient method for the synthesis of **monomethyl phthalate** is the methanolysis of phthalic anhydride.

Protocol: Synthesis of **Monomethyl Phthalate** from Phthalic Anhydride[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (0.5 mol, 74 g) and methanol (2.47 mol, 100 cm<sup>3</sup>).
- **Reflux:** Heat the mixture under reflux using an oil bath for 30 minutes to 8 hours. The original protocol suggests 8 hours, but a simpler procedure indicates 30 minutes is sufficient for complete dissolution.[4]
- **Solvent Removal:** After the reflux period, remove the excess methanol by distillation under reduced pressure.
- **Workup (if necessary):** The original protocol describes a more complex workup involving toluene and petroleum ether to induce crystallization. However, a simplified version suggests that after removing methanol, the residual oil will solidify upon cooling in a refrigerator.[4]
- **Isolation:** Collect the resulting white precipitate by filtration.

- Purification: The product can be further purified by washing with a non-polar solvent like petroleum ether.



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Caption: Synthesis workflow for **Monomethyl Phthalate**.

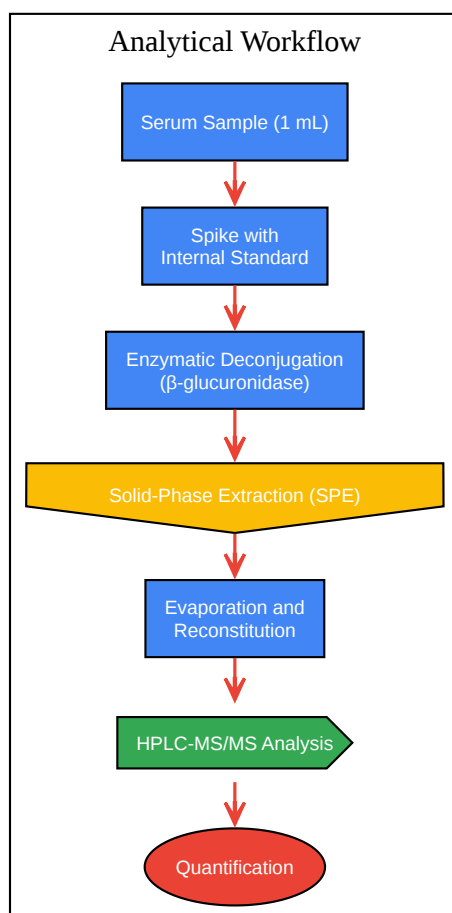
## Analytical Determination of Monomethyl Phthalate

The quantification of **monomethyl phthalate** in biological matrices is crucial for assessing human exposure to its parent compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.

Protocol: Determination of **Monomethyl Phthalate** in Human Serum by HPLC-MS/MS[5][6]

- Sample Preparation:
  - To a 1 mL serum sample, add an internal standard (e.g., a stable isotope-labeled MMP).
  - Perform acid denaturation of serum enzymes to prevent ex vivo hydrolysis of any present diester phthalates.[5]
  - Carry out enzymatic deconjugation using  $\beta$ -glucuronidase to hydrolyze any glucuronidated MMP metabolites.[5]
- Solid-Phase Extraction (SPE):
  - Condition a mixed-phase SPE cartridge.
  - Load the pre-treated serum sample onto the cartridge.
  - Wash the cartridge to remove interfering matrix components.

- Elute the phthalate monoesters with an appropriate organic solvent.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
- HPLC-MS/MS Analysis:
  - Inject the reconstituted sample into the HPLC-MS/MS system.
  - Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile or methanol).
  - Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification.



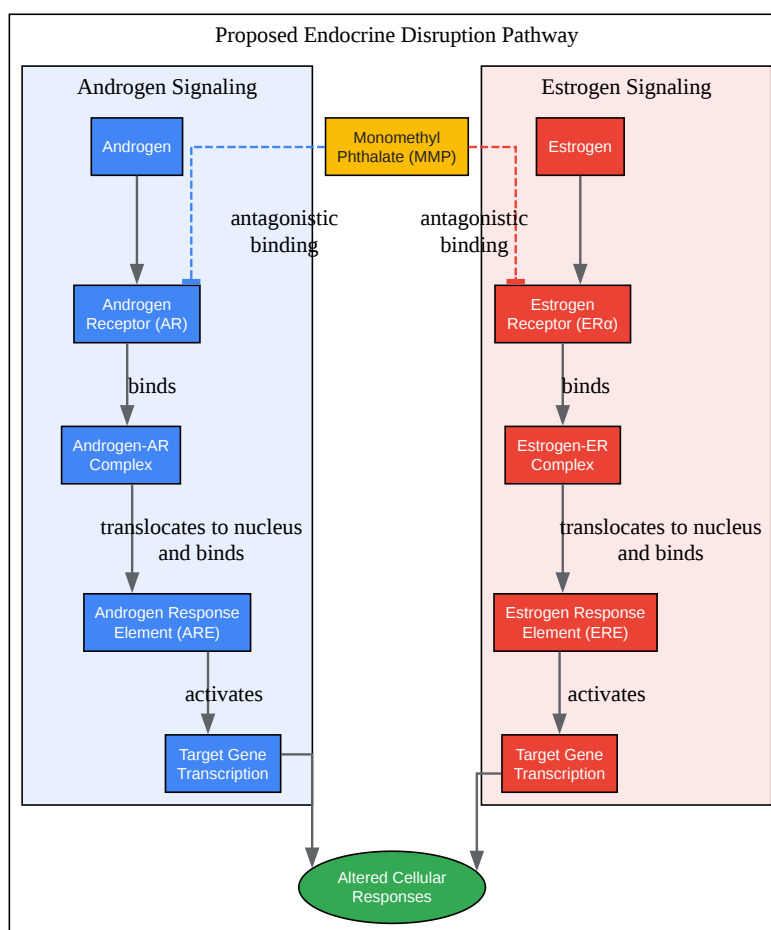
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Caption: Analytical workflow for MMP in serum.

## Endocrine-Disrupting Effects and Signaling Pathways

Phthalates and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[7] **Monomethyl phthalate**, in particular, has been implicated in altering androgen and estrogen signaling pathways. While some studies on various phthalate monoesters have shown no direct agonistic activity on estrogen receptor alpha (ER $\alpha$ ) or the androgen receptor (AR), there is evidence for anti-estrogenic and anti-androgenic effects.[8][9]

The proposed mechanism of action involves the binding of MMP to hormone receptors, leading to a disruption of the normal transcriptional activation of target genes. This can result in downstream effects on cellular processes such as proliferation and differentiation.



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Caption: MMP's potential endocrine disruption mechanism.

## Conclusion

**Monomethyl phthalate** is a key metabolite in the assessment of human exposure to dimethyl phthalate. Its distinct physicochemical properties and biological activity as an endocrine disruptor make it a compound of significant interest to researchers in toxicology, environmental health, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of MMP, while the proposed signaling pathway offers a framework for further investigation into its molecular mechanisms of action. A deeper understanding of the interactions of **monomethyl phthalate** with biological systems is essential for evaluating its potential health risks and for the development of safer alternatives to phthalate plasticizers.

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